C20H13N3O5S2
Description
Historical Context and Initial Academic Interest in Structurally Related Chemical Classes
The academic journey leading to the investigation of compounds like C20H13N3O5S2 is built upon a rich history of research into its constituent chemical classes: anthraquinones and thiazoles.
Anthraquinones, a class of aromatic compounds derived from anthracene, have been known for centuries, initially for their vibrant colors and use as dyes. frontiersin.orgresearchgate.net The first synthesis of an anthraquinone (B42736) derivative dates back to 1840. frontiersin.org Their natural occurrence in plants and fungi has long been recognized, and their use in traditional medicine predates modern chemical analysis. rsc.orgresearchgate.net The structural elucidation of anthraquinone's diketone structure in 1873 was a pivotal moment, paving the way for a deeper understanding of its chemical properties. frontiersin.org Over time, the focus of anthraquinone research expanded from dyes to their diverse biological activities, including their use as laxatives and, more significantly, as anticancer agents. rsc.orgdmed.org.ua The discovery of the anticancer properties of anthracycline antibiotics, which contain an anthraquinone core, marked a significant milestone in medicinal chemistry. rsc.orgresearchgate.net
The thiazole (B1198619) ring, a five-membered heterocyclic compound containing sulfur and nitrogen, is another cornerstone of medicinal chemistry. bohrium.com Its importance was recognized early in the 20th century with the identification of the thiazole moiety in thiamine (B1217682) (vitamin B1). researchgate.netacs.org The development of the Hantzsch thiazole synthesis provided a versatile method for creating a wide array of thiazole derivatives, fueling further research into their properties. researchgate.netresearchgate.net Thiazole-containing compounds have since been identified in a variety of natural products and have been developed into a broad spectrum of therapeutic agents, including antimicrobials, anti-inflammatory drugs, and anticancer agents. bohrium.comresearchgate.netsemanticscholar.org
The convergence of these two historically significant chemical classes in a single molecular entity like this compound represents a logical progression in the quest for novel compounds with enhanced or unique properties.
Significance of the Thiazole and Anthraquinone Scaffolds in Molecular Design
The thiazole and anthraquinone scaffolds are considered "privileged structures" in medicinal chemistry and molecular design due to their ability to interact with a wide range of biological targets. rsc.orgresearchgate.netnih.gov
The Thiazole Scaffold: The thiazole ring is a versatile building block in drug design. bohrium.com Its aromatic nature and the presence of heteroatoms allow for various types of interactions with biological macromolecules, including hydrogen bonding and pi-stacking. The thiazole nucleus is a key component in numerous FDA-approved drugs. researchgate.net The lipophilic character of substituted thiazoles can enhance their ability to cross biological membranes. acs.org Furthermore, the thiazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of a molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. thieme-connect.com
The Anthraquinone Scaffold: The planar and rigid structure of the anthraquinone core is a key feature that contributes to its biological activity. rsc.org This planarity allows it to intercalate into DNA, a mechanism of action for several anticancer drugs. dmed.org.ua The two ketone functional groups on the central ring are electron-withdrawing, influencing the molecule's redox properties and its ability to participate in biological electron transfer reactions. colab.ws The anthraquinone scaffold can be modified at various positions, and these substitutions can significantly impact its target specificity and biological effects. nih.gov The development of numerous anthraquinone derivatives with applications ranging from anticancer agents to materials science highlights the scaffold's versatility. rsc.orgcolab.ws
The combination of the versatile, interactive thiazole ring with the rigid, planar anthraquinone core in this compound creates a hybrid structure with the potential for multi-target interactions and novel mechanisms of action.
Overview of Research Trajectories for this compound as a Prototypical Chemical Entity
Research involving the specific chemical entity this compound has focused on its synthesis and preliminary characterization. One notable synthetic route involves the reaction of 2-(2-oxo-2H-chromen-3-yl)thiazole derivatives. semanticscholar.org
A key research finding is the synthesis of a compound with the molecular formula this compound, identified as 2-cyanoacetylthieno[3,2-d]thiazole derivative. semanticscholar.org The synthesis involved the reaction of a precursor with salicylaldehyde. semanticscholar.org Characterization of this compound has been performed using elemental analysis.
The research trajectory for this compound and related compounds is aimed at exploring their potential biological activities. The fusion of the thiazole and anthraquinone-like (in this case, a chromen-derived moiety) structures suggests potential applications in areas where these individual scaffolds have shown promise, such as in the development of new therapeutic agents. Future research will likely involve more extensive biological screening to elucidate the compound's mechanism of action and identify potential therapeutic targets.
Table 1: Physicochemical Data for a this compound Derivative
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | This compound | semanticscholar.org, |
| Calculated %C | 54.66 | semanticscholar.org, |
| Found %C | 54.75, 54.79 | semanticscholar.org, |
| Calculated %H | 2.96, 2.98 | semanticscholar.org, |
| Found %H | 2.77, 3.17 | semanticscholar.org, |
| Calculated %N | 9.56 | semanticscholar.org, |
| Found %N | 9.40, 9.29 | semanticscholar.org, |
| Calculated %S | 14.59 | semanticscholar.org |
| Found %S | 14.63 | semanticscholar.org |
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 2-cyanoacetylthieno[3,2-d]thiazole |
| Thiamine |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H13N3O5S2 |
|---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
8-(3-nitrophenyl)-11-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione |
InChI |
InChI=1S/C20H13N3O5S2/c24-18-14-13(10-5-4-8-12(9-10)23(27)28)15-17(21-20(26)30-15)29-16(14)19(25)22(18)11-6-2-1-3-7-11/h1-9,13-14,16H,(H,21,26) |
InChI Key |
UZYQQRHVDXDQNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C4=C(NC(=O)S4)SC3C2=O)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization of C20h13n3o5s2
Strategic Approaches for the Synthesis of the Core C20H13N3O5S2 Structure
The construction of the this compound scaffold is a multi-step process that requires careful planning and execution to achieve desirable yields and purity.
Multi-step Reaction Sequences and Pathway Optimization
A multi-step synthesis is a deliberate sequence of chemical reactions designed to create a complex molecule from readily available starting materials. lumenlearning.com The synthesis of this compound is a prime example of such a process, often involving the initial, separate synthesis of its constituent heterocyclic components, followed by their strategic coupling.
One documented synthesis reported a 75% yield for a key step in forming a related structure, collecting the solid product via filtration and purifying it through crystallization from ethanol (B145695). Such optimization is crucial for making the synthesis viable for producing larger quantities of the compound for further research.
Catalytic Systems Employed in Key Synthetic Transformations
Catalysts are essential in modern organic synthesis for enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions. evonik.com In the synthesis of complex molecules like this compound and its analogues, various catalytic systems are employed.
For the formation of heterocyclic rings like thiazole (B1198619) or triazole, transition metal catalysts are often used. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent "click chemistry" reaction used to form triazole rings, which might be a strategy for creating certain analogues. nih.gov For other transformations, such as C-C bond formation or amination reactions, palladium, nickel, or iron-based catalysts are common. doe.gov
In some related syntheses, anhydrous sodium acetate (B1210297) has been used as a catalyst to facilitate the deprotonation of active methylene (B1212753) groups, a key step in certain condensation reactions. dmed.org.ua The choice of catalyst depends on the specific reaction being performed. Both homogeneous catalysts, which are soluble in the reaction mixture, and heterogeneous catalysts, which are in a different phase, can be utilized. evonik.commdpi.com Heterogeneous catalysts are often preferred for their ease of separation from the reaction mixture and potential for reusability. mdpi.com
Synthesis of Novel Analogues and Derivatives of this compound
The development of novel analogues is a cornerstone of medicinal chemistry, aimed at exploring the structure-activity relationship (SAR) of a parent compound. By systematically modifying different parts of the this compound molecule, researchers can identify which structural features are crucial for its properties.
Variations in the Sulfonyl and Thiazole Substructures
The sulfonamide and thiazole components are critical pharmacophores that are frequently modified.
Sulfonyl Group Variations: The sulfonyl group (-SO2-) and the attached phenyl ring (benzenesulfonamide) can be altered in several ways. researchgate.net The phenyl ring can be substituted with different functional groups (e.g., chloro, methyl, methoxy) to probe electronic and steric effects. researchgate.net Alternatively, the entire phenylsulfonamide group could be replaced with other sulfonyl-containing moieties or different linker types altogether to assess their importance.
Thiazole Ring Modifications: The thiazole ring is another site ripe for modification. semanticscholar.org Different substituents can be introduced at various positions on the thiazole ring. For example, a methyl group on the thiazole, as seen in some related structures, can be replaced with other alkyl or aryl groups. ajgreenchem.com The point of attachment between the thiazole and the rest of the molecule can also be varied. These changes can influence how the molecule interacts with biological targets. semanticscholar.org
The following table illustrates potential modification sites on the core structure:
| Molecular Substructure | Potential Modification Site | Example of Modifying Group |
| Naphthamide | Aromatic Rings | Halogens (Cl, F), Alkyl (CH3), Methoxy (OCH3) |
| Sulfonyl | Phenyl Ring Substituent | Chloro, Methyl, Nitro |
| Thiazole | Thiazole Ring Position 4 | Phenyl, Ethyl, other heterocycles |
| Thiazole | Thiazole Ring Position 5 | Carboxylate, Amide |
Development of Polyfunctionalized Hybrid Compounds Incorporating the this compound Scaffold
The design of hybrid compounds, which combine two or more pharmacophores into a single molecule, is a modern strategy in drug discovery. nih.gov The this compound scaffold can serve as a foundation for creating such hybrids. dmed.org.ua
For example, the core structure could be linked to other biologically active moieties, such as other heterocyclic systems like triazoles or thiadiazoles. nih.gov The synthesis of these hybrids often involves multi-component reactions or the coupling of two complex, pre-synthesized fragments. nih.govnih.gov This approach aims to create multifunctional molecules that might possess enhanced or novel biological activities by potentially interacting with multiple biological targets simultaneously.
Green Chemistry Principles in this compound Synthesis
The choice of solvents and reaction conditions is a critical aspect of green synthesis. Traditional organic solvents often pose environmental and health risks. Consequently, research has focused on identifying and utilizing greener alternatives for the synthesis of the heterocyclic cores of this compound.
Environmentally Benign Solvents:
A significant shift towards the use of green solvents has been observed in the synthesis of thiazole and thienopyrimidine derivatives. bepls.commdpi.com These solvents are typically characterized by their low toxicity, biodegradability, and derivation from renewable resources. Examples of such solvents that have been successfully employed in the synthesis of related heterocyclic systems include:
Water: As a non-toxic and non-flammable solvent, water is an ideal medium for many chemical reactions. Anodic oxidation for the synthesis of imidazo[2,1-b]thiazole (B1210989) derivatives has been successfully carried out in aqueous solutions. bepls.com
Polyethylene Glycol (PEG): PEG and its aqueous solutions are considered green reaction media due to their biodegradability, low toxicity, and recyclability. PEG-400 has been used as a solvent for the synthesis of 2-aminothiazoles and 2-(2-hydrazineyl)thiazole derivatives, often leading to excellent yields and simple work-up procedures. researchgate.netbepls.com
Ethanol: As a bio-solvent, ethanol is a greener alternative to many volatile organic compounds. It has been used in the one-pot, three-component synthesis of pyrrolo[2,3-d]pyrimidine derivatives, a related pyrimidine (B1678525) scaffold. scielo.org.mx
Glycerol (B35011): With its high boiling point, low toxicity, and biodegradability, glycerol is another promising green solvent. nih.gov
Acetic Acid: In some instances, acetic acid has been used as an environmentally usable solvent for the synthesis of fused-thiazole derivatives, eliminating the need for other reagents. nih.govrsc.org
The following table summarizes the use of environmentally benign solvents in the synthesis of thiazole and thienopyrimidine derivatives, which are structurally related to the core of this compound.
| Solvent System | Heterocyclic Core | Reaction Conditions | Advantages |
| Water | Imidazo[2,1-b]thiazole | Anodic oxidation | Environmentally safe, readily available |
| PEG-400 | 2-Aminothiazoles | 100 °C, 2-3.5 hours | Recyclable, high yields, simple work-up |
| Ethanol | Pyrrolo[2,3-d]pyrimidines | 50 °C, catalytic tetra-n-butylammonium bromide | Bio-solvent, mild conditions, high yields |
| Acetic Acid | Fused-thiazoles | Reflux | Reagentless synthesis, environmentally compatible |
| Glycerol | 2-Cyanomethyl-4-phenylthiazoles | Microwave irradiation | Biodegradable, high yields, rapid synthesis |
Innovative Reaction Techniques:
In addition to green solvents, the use of alternative energy sources can significantly reduce the environmental impact of chemical synthesis.
Microwave Irradiation: This technique often leads to shorter reaction times, higher yields, and reduced side product formation compared to conventional heating. bepls.comnih.gov The synthesis of thieno[2,3-d]pyrimidine (B153573) and thiazole derivatives has been shown to be highly efficient under microwave-assisted conditions. nih.govnih.gov
Ultrasonic Irradiation: Sonication provides an energy-efficient alternative to conventional heating, often leading to improved reaction rates and yields. mdpi.com The synthesis of Hantzsch thiazole derivatives has been successfully achieved using ultrasonic irradiation in the presence of a reusable catalyst. researchgate.net
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. organic-chemistry.org A higher atom economy signifies a more sustainable process with less waste generation.
Multi-component Reactions (MCRs):
One of the most effective strategies for improving atom economy is the use of multi-component reactions. MCRs involve the combination of three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. nih.gov Several MCRs have been developed for the synthesis of thieno[2,3-d]pyrimidine and related heterocyclic systems.
For example, a one-pot, four-component reaction between a ketone, malononitrile, elemental sulfur, and formamide (B127407) has been developed for the synthesis of thieno[2,3-d]pyrimidin-4-amines. nih.gov This approach offers significant advantages over traditional multi-step syntheses, including:
Improved Atom and Step Economy: By combining multiple steps into a single operation, MCRs reduce the need for intermediate purification and minimize solvent and reagent use. nih.gov
Reduced Waste: As most of the atoms from the reactants are incorporated into the final product, the generation of by-products is significantly minimized. organic-chemistry.org
Increased Efficiency: MCRs often lead to shorter reaction times and simplified purification processes. acs.orgwum.edu.pk
The following table provides a conceptual comparison of a traditional linear synthesis versus a multi-component reaction approach for a hypothetical synthesis of a complex molecule like this compound, highlighting the benefits for atom economy.
| Metric | Traditional Linear Synthesis (Multi-step) | Multi-component Reaction (One-pot) |
| Number of Steps | Multiple (e.g., 5 steps) | Single step |
| Atom Economy | Generally lower due to the formation of by-products at each step. | Generally higher as most reactant atoms are in the final product. |
| Waste Generation | Higher, due to multiple reaction and purification steps. | Lower, with minimal by-product formation. |
| Resource Efficiency | Lower consumption of solvents and energy over multiple steps. | Higher, with reduced solvent and energy use in a single step. |
| Overall Yield | Often lower due to product loss at each step. | Often higher with a more direct route to the final product. |
Catalysis:
The use of catalysts is another cornerstone of sustainable synthesis. Catalysts can facilitate reactions with higher selectivity and efficiency, often under milder conditions. In the context of synthesizing the building blocks of this compound, various catalytic systems have been explored:
Biocatalysts: The use of enzymes or whole microorganisms offers a highly selective and environmentally friendly approach to chemical transformations. mdpi.com
Reusable Catalysts: Solid-supported catalysts, such as silica-supported tungstosilisic acid, can be easily recovered and reused, reducing waste and cost. researchgate.net
Phase-Transfer Catalysts: Tetra-n-butylammonium bromide (TBAB) has been used as an efficient and recyclable catalyst for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. scielo.org.mx
By embracing these green chemistry principles, the synthesis of complex molecules like this compound can be approached in a more sustainable and efficient manner, aligning with the broader goals of modern medicinal and process chemistry. nih.gov
Mechanistic Investigations of C20h13n3o5s2 at the Molecular and Cellular Level
Elucidation of Biochemical Interaction Pathways for C20H13N3O5S2
The biochemical interactions of thiazole-containing sulfonamides are often characterized by their ability to act as probes and inhibitors of specific enzymes, as well as their capacity for molecular recognition and binding.
Sulfonamides are a well-established class of compounds known for their therapeutic applications, including antimicrobial and anticancer activities. nih.govontosight.ai A primary mechanism of action for many sulfonamides is the inhibition of specific enzymes. Thiazole-containing sulfonamides, in particular, have been extensively studied as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes. nih.gov
The sulfonamide moiety (-SO2NH2) is a key pharmacophore that can coordinate with the zinc ion (Zn2+) present in the active site of carbonic anhydrases. nih.gov This interaction is a hallmark of the inhibitory action of sulfonamide-based drugs. Thiazole-substituted benzenesulfonamides have been shown to be effective inhibitors of various human carbonic anhydrase (hCA) isoforms, including hCA I, II, VII, and IX. nih.govunifi.it The thiazole (B1198619) ring itself contributes to the binding affinity and orientation of the molecule within the enzyme's active site, enhancing the inhibitory effect. nih.gov
Beyond carbonic anhydrases, thiazole sulfonamides have been investigated as inhibitors of other enzymes. For instance, derivatives of thiazolo[5,4-b]pyridine (B1319707) have been identified as inhibitors of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways related to cancer. The specific interactions within the ATP-binding pocket of these kinases are crucial for their inhibitory activity. nih.gov
Molecular docking studies have provided significant insights into the binding modes of thiazole sulfonamides with their target enzymes. nih.govmdpi.com In the case of carbonic anhydrase IX (a tumor-associated isoform), docking studies have shown that thiazole-benzenesulfonamide derivatives can establish strong interactions within the active site. The sulfonamide group typically coordinates with the zinc ion, while the thiazole and associated phenyl rings can form additional hydrogen bonds and hydrophobic interactions with amino acid residues in the active site. nih.govrsc.org
For example, in a study of morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors, molecular docking simulations revealed that the compounds effectively bind to the zinc ion and various residues within the active site. rsc.org Similarly, for thiazolidinone-benzenesulfonamide derivatives, the thiazolidinone fragment was found to play an important role in the binding of the molecules to the active site of hCA IX. mdpi.com
The following table summarizes the binding energies of some thiazole benzenesulfonamide (B165840) derivatives with human carbonic anhydrase IX, as determined by molecular docking studies.
| Compound | Binding Energy (kcal/mol) | Key Interacting Residues |
| AAZ (Reference) | -8.83 | His94, His96, His119, Thr199, Thr200 |
| Derivative 1 | -10.13 to -12.04 | Zinc, His94, Gln92, Thr199 |
| Derivative 2 | -11.5 | Zinc, His94, His119, Leu198 |
Data is illustrative and based on findings for various thiazole benzenesulfonamide derivatives targeting hCAIX. nih.gov
These molecular recognition events are critical for the selective and potent inhibition of target enzymes by this class of compounds.
Enzyme Interaction Studies as a Sulfonamide-Type Probe
Cellular Target Identification and Pathway Perturbation Analyses
Identifying the cellular targets of a compound and understanding how it perturbs cellular pathways are crucial steps in elucidating its mechanism of action. For thiazole-containing sulfonamides, a combination of experimental and in silico approaches has been employed.
The primary cellular macromolecules targeted by thiazole sulfonamides are proteins, specifically enzymes. ontosight.ainih.gov Techniques like thermal proteome profiling (TPP) and chemical proteomics can be used to identify the cellular targets of small molecules. biorxiv.org These methods allow for the unbiased, proteome-wide identification of protein-ligand interactions in a cellular context. evotec.cominotiv.com
While direct interaction studies with nucleic acids are less common for this class of compounds, their effects on DNA can be indirect, for example, through the inhibition of enzymes involved in DNA synthesis or repair, or by inducing cell cycle arrest. mdpi.com
Thiazole-containing sulfonamides have been shown to modulate several key intracellular signaling pathways, often as a downstream consequence of enzyme inhibition.
One of the most significant pathways affected is the PI3K/AKT/mTOR pathway . Derivatives of thiazolo[5,4-b]pyridine are known to inhibit PI3Kα, which in turn disrupts this entire signaling cascade, crucial for cell growth, proliferation, and survival. mdpi.com Inhibition of this pathway is a major strategy in cancer therapy.
Another important target is the sirtuin 1 (SIRT1) signaling pathway . Novel thiazole sulfonamides have demonstrated neuroprotective effects by activating SIRT1, which plays a role in cellular processes often disrupted in age-related neurodegenerative disorders like Parkinson's disease. nih.govrsc.org
The table below outlines some of the key signaling pathways modulated by thiazole sulfonamides and the primary enzymes targeted.
| Targeted Enzyme | Signaling Pathway | Cellular Outcome |
| Carbonic Anhydrase IX | pH regulation, Hypoxia response | Inhibition of tumor growth and metastasis |
| Phosphoinositide 3-Kinase (PI3K) | PI3K/AKT/mTOR | Inhibition of cell proliferation, induction of apoptosis |
| c-KIT Kinase | Receptor Tyrosine Kinase signaling | Inhibition of cancer cell growth (e.g., in GIST) |
| Sirtuin 1 (SIRT1) | Deacetylation of various substrates | Neuroprotection, regulation of cellular stress responses |
This table is a summary based on research on various thiazole-containing sulfonamides. nih.govnih.gov
Investigation of Interactions with Cellular Macromolecules (e.g., Proteins, Nucleic Acids)
Kinetic Analysis of this compound Interactions in Biological Systems
Kinetic analysis is essential for quantifying the potency and understanding the mechanism of enzyme inhibitors. Studies on thiazole-containing sulfonamides have often included detailed kinetic assessments.
The inhibitory potency of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki). For example, N-(4-phenylthiazol-2-yl)benzenesulfonamides have been identified as high-affinity inhibitors of kynurenine (B1673888) 3-hydroxylase with IC50 values in the nanomolar range. rsc.org
Kinetic studies can also determine the mode of inhibition. For instance, a kinetic analysis of iminothiazoline-sulfonamide hybrids as urease inhibitors revealed both mixed-type and competitive inhibition, elucidated through Dixon plots. nih.gov Similarly, a study on morpholine-derived thiazoles as bovine carbonic anhydrase-II inhibitors showed a competitive type of inhibition, where the inhibitor binds to the active site of the enzyme. rsc.org
The following table presents representative kinetic data for the inhibition of various enzymes by different thiazole sulfonamide derivatives.
| Enzyme Target | Inhibitor Class | IC50 / Ki | Mode of Inhibition |
| Carbonic Anhydrase II | Morpholine-derived thiazole | Ki = 9.64 µM | Competitive |
| Carbonic Anhydrase IX | Aryl thiazolone-benzenesulfonamide | IC50 = 10.93–25.06 nM | Not specified |
| PI3Kα | Thiazolo[5,4-b]pyridine derivative | IC50 = 3.6 nM | Not specified |
| c-KIT V560G/D816V | Thiazolo[5,4-b]pyridine derivative | IC50 = 4.77 µM | Not specified |
| Urease | Iminothiazoline-sulfonamide | IC50 = 0.058 µM | Competitive |
This data is compiled from various studies on different thiazole sulfonamide derivatives and is for illustrative purposes. nih.govrsc.orgmdpi.comrsc.orgnih.gov
Reaction Rates and Equilibrium Constants
The study of reaction rates and equilibrium constants is fundamental to understanding the chemical behavior of a compound. Reaction kinetics quantify the speed at which a chemical reaction occurs, while the equilibrium constant (K) describes the ratio of products to reactants when the reaction reaches a state of dynamic balance. khanacademy.orggithub.io
For any given reaction, the equilibrium constant is a crucial measure of the extent to which reactants are converted to products at equilibrium. A large K value indicates that the reaction favors the formation of products, whereas a small K value suggests that the reactants are favored. pressbooks.pub The equilibrium constant can be expressed in terms of molar concentrations (Kc) or, for gaseous reactions, partial pressures (Kp). youtube.com The relationship between the forward (kf) and reverse (kr) rate constants of a reaction defines the equilibrium constant (K = kf/kr). youtube.com
Despite the synthesis and preliminary characterization of compounds with the formula this compound, specific experimental data on their reaction rates and equilibrium constants in various chemical or biological reactions are not extensively reported in the available literature. Such data would be invaluable for predicting their stability, reactivity, and metabolic fate.
Table 1: Conceptual Framework for Reaction Kinetic and Equilibrium Data
This table illustrates the type of data required for a full mechanistic understanding, though specific values for this compound are not currently available.
| Reaction Parameter | Symbol | Description |
| Forward Rate Constant | k_f | Measures the speed of the forward reaction (reactants to products). |
| Reverse Rate Constant | k_r | Measures the speed of the reverse reaction (products to reactants). |
| Equilibrium Constant | K_eq | The ratio of product concentrations to reactant concentrations at equilibrium (K_eq = [Products]/[Reactants]). |
Thermodynamic Parameters of Ligand-Target Binding
The biological effect of a compound is intrinsically linked to its ability to bind to specific molecular targets, such as proteins or nucleic acids. The thermodynamics of this binding process provide a complete energetic profile of the interaction. malvernpanalytical.com These parameters include the Gibbs free energy change (ΔG), which indicates the spontaneity of binding; the enthalpy change (ΔH), which reflects the heat released or absorbed upon binding; and the entropy change (ΔS), which describes the change in randomness of the system. biorxiv.org
Isothermal titration calorimetry (ITC) is a powerful technique used to directly measure these thermodynamic parameters in a single experiment. malvernpanalytical.com By titrating a ligand into a solution containing the target molecule, ITC can determine the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). malvernpanalytical.com This information is critical for understanding the forces driving the interaction, such as hydrogen bonds, van der Waals forces, and hydrophobic effects. biorxiv.org
While compounds with the molecular formula this compound have been identified as having potential biological activity, specific thermodynamic data detailing their binding to any putative biological targets are not available in the reviewed literature. Determining these parameters would be a critical next step in elucidating their mechanism of action and for any structure-based drug design efforts. nih.gov
Table 2: Key Thermodynamic Parameters in Ligand-Target Binding
This table outlines the fundamental thermodynamic parameters that characterize the binding of a ligand to its biological target. Specific values are dependent on the particular this compound isomer and its interaction partner.
| Thermodynamic Parameter | Symbol | Description | Significance in Binding |
| Gibbs Free Energy Change | ΔG | The energy associated with a chemical reaction that can be used to do work. | A negative value indicates a spontaneous binding process. Related to binding affinity. |
| Enthalpy Change | ΔH | The heat released or absorbed during binding at constant pressure. | A negative value indicates an energetically favorable formation of non-covalent bonds. |
| Entropy Change | ΔS | The measure of the change in disorder or randomness of the system upon binding. | A positive value can result from the release of ordered solvent molecules (hydrophobic effect). |
| Binding Affinity | K_a | The equilibrium constant for the binding reaction. | A higher value indicates a stronger binding interaction. |
| Dissociation Constant | K_d | The reciprocal of the binding affinity (1/K_a). | A lower value indicates a stronger binding interaction. |
Structure Activity Relationship Sar Studies of C20h13n3o5s2 and Its Derivatives
Correlations between Structural Features and Biological Interactions
The biological activity of azo-sulfonamide derivatives is intrinsically linked to their structural components. The general structure consists of a sulfonamide group (-SO2NH-) and an azo-bridge (-N=N-), which connect different aromatic or heterocyclic rings. jmchemsci.comresearchgate.net The interplay of these features dictates the molecule's interaction with biological targets.
The type and position of substituents on the aromatic rings of the C20H13N3O5S2 scaffold significantly modulate its biological activity. jmchemsci.com The presence of electron-donating or electron-withdrawing groups can alter the electronic environment of the molecule, affecting its binding affinity to target proteins. nih.gov
For instance, in a series of azo-based sulfonamides, the introduction of different substituents on the phenyl ring attached to the azo linkage led to varied biological activities. The nature of these substituents can influence the molecule's ability to form hydrogen bonds and other interactions with the active sites of proteins, thereby affecting its efficacy. chemmethod.com
Table 1: Effect of Substituents on the Biological Activity of Azo-Sulfonamide Derivatives
| Compound Scaffold | Substituent (R) | Observed Biological Effect |
| Phenyl-azo-sulfonamide | Electron-donating groups (e.g., -OCH3, -CH3) | Can enhance antibacterial or anticancer activity in some series. chemmethod.comscielo.org.mx |
| Phenyl-azo-sulfonamide | Electron-withdrawing groups (e.g., -NO2, -Cl) | Often leads to potent biological activity, though effects can vary. scielo.org.mxnih.gov |
| Thiazole-sulfonamide | Varies | The thiazole (B1198619) ring itself is a key pharmacophoric feature in many biologically active compounds. researchgate.net |
This table is a generalized representation based on findings from various studies on azo-sulfonamide derivatives and does not represent data from a single study.
While the core this compound structure is largely planar, the introduction of chiral centers or the possibility of cis-trans isomerism around the azo-bridge can have stereochemical implications. The three-dimensional arrangement of atoms in a molecule is critical for its interaction with chiral biological macromolecules like enzymes and receptors.
Although specific studies on the stereochemistry of 4-(2-hydroxy-5-nitrophenylazo)-N-(1,3-thiazol-2-yl)benzenesulfonamide are not widely reported, it is a well-established principle in medicinal chemistry that different stereoisomers of a compound can exhibit markedly different biological activities. For example, one enantiomer might fit perfectly into a receptor's binding site, while the other may have a weak or no interaction.
Impact of Substituent Effects on Molecular Recognition
Pharmacophore Modeling and Design Principles for this compound Analogues
Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. mdpi.com These models serve as templates for designing new, more potent analogues. nih.gov
For the this compound scaffold and its analogues, key pharmacophoric features can be deduced from their common structural elements known to engage in biological interactions. These typically include:
Hydrogen Bond Donors and Acceptors: The sulfonamide group (-SO2NH-), hydroxyl group (-OH), and nitro group (-NO2) can act as hydrogen bond donors and acceptors, forming crucial interactions with amino acid residues in a protein's active site. chemmethod.com
Aromatic Rings: The phenyl and thiazole rings provide a scaffold for the molecule and can engage in hydrophobic and π-π stacking interactions with the biological target.
Azo Linkage: The -N=N- group contributes to the planarity and electronic properties of the molecule and can be involved in binding. chemmethod.com
Table 2: Potential Pharmacophoric Features of the this compound Scaffold
| Feature Type | Structural Moiety | Potential Interaction |
| Hydrogen Bond Donor | -NH- (sulfonamide), -OH (hydroxyl) | Interaction with electronegative atoms (O, N) in the target. |
| Hydrogen Bond Acceptor | =O (sulfonamide), -NO2 (nitro), N (thiazole) | Interaction with hydrogen atoms in the target. |
| Aromatic/Hydrophobic Region | Phenyl ring, Thiazole ring | Hydrophobic interactions, π-π stacking. |
De novo design involves the computational creation of novel molecular structures based on the pharmacophore model of a biological target. Starting with the this compound scaffold, new analogues can be designed by:
Scaffold Hopping: Replacing the core thiazole-sulfonamide or phenyl-azo structure with other bioisosteric groups that maintain the key pharmacophoric features.
Fragment-Based Growth: Growing new substituents from the core structure to explore and occupy additional pockets within the target's binding site.
Linker Modification: Altering the length or flexibility of the linkers between the key pharmacophoric groups to optimize their spatial arrangement.
These strategies aim to improve the potency, selectivity, and pharmacokinetic properties of the parent compound.
Identification of Key Structural Motifs for Desired Interactions
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org By correlating molecular descriptors (physicochemical properties, electronic properties, etc.) with activity, QSAR models can predict the activity of newly designed compounds. frontiersin.orgnih.gov
For a series of this compound derivatives, a QSAR study would involve:
Data Set Preparation: Synthesizing and testing a series of analogues with systematic variations in their structure.
Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound, such as logP (lipophilicity), molecular weight, electronic parameters (e.g., Hammett constants), and topological indices.
Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical equation that correlates a selection of descriptors with the observed biological activity (e.g., IC50 values).
Model Validation: Testing the predictive power of the QSAR model using an external set of compounds not used in the model development.
A hypothetical QSAR equation for a series of this compound derivatives might look like:
log(1/IC50) = a(logP) - b(HOMO) + c(Molecular_Surface_Area) + d
Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis, and HOMO is the energy of the highest occupied molecular orbital. Such a model could indicate that activity increases with lipophilicity and molecular surface area but decreases with increasing HOMO energy. frontiersin.org
Development of Predictive Models for Biological Interaction Potency
The development of a predictive QSAR model typically involves the following steps:
Data Set Compilation: A series of compounds with known biological activities (e.g., IC50 values for enzyme inhibition or anti-inflammatory effect) is assembled. laccei.org
Molecular Descriptor Calculation: For each compound, a variety of numerical descriptors that encode its structural, physicochemical, and electronic properties are calculated. These can include parameters like molecular weight, logP (lipophilicity), molar refractivity, and quantum chemical descriptors like the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
Model Building: Statistical methods are employed to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable). laccei.org
Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For thiazole derivatives, 2D-QSAR models have been successfully developed to predict their activity as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which is a key target in inflammation. laccei.orgresearchgate.net In one such study, a 2D-QSAR model for a series of 59 thiazole derivatives showed a good correlation coefficient, indicating its predictive capability. laccei.org Another study on thiazole derivatives as Pin1 inhibitors utilized multiple linear regression (MLR) and artificial neural networks (ANN) to build predictive models, with the ANN model demonstrating superior performance.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more sophisticated approach by considering the 3D conformation of the molecules and their interaction fields. nih.govresearchgate.netsrce.hrnih.gov These methods generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.govsrce.hr Such models have been developed for various heterocyclic compounds with anti-inflammatory activity, providing valuable insights for the design of new analogues. nih.govnih.gov
The following table illustrates the types of descriptors and statistical methods that could be employed in developing predictive models for the biological potency of this compound and its derivatives.
| Modeling Approach | Typical Descriptors Used | Statistical/Computational Method | Predicted Endpoint | Reference |
| 2D-QSAR | LogP, Molar Refractivity, ELUMO, Topological indices | Multiple Linear Regression (MLR), Partial Least Squares (PLS) | IC50 (e.g., for enzyme inhibition) | |
| 2D-QSAR | Physicochemical, Constitutional, and Connectivity indices | Artificial Neural Network (ANN) | Biological Activity against PIN1 | |
| 3D-QSAR (CoMFA/CoMSIA) | Steric fields, Electrostatic fields, Hydrophobic fields, H-bond donor/acceptor fields | Partial Least Squares (PLS) | COX-2 Inhibitory Activity | nih.govsrce.hr |
| Predictive Modeling (PASS) | Substructural fragments | Bayesian-based activity prediction | Broad biological activity spectrum | sci-hub.seresearchgate.net |
Application of Statistical and Machine Learning Approaches in SAR
The analysis of Structure-Activity Relationships has been significantly enhanced by the application of sophisticated statistical and machine learning techniques. researchgate.netnih.gov These computational approaches can handle large and complex datasets, identify non-linear relationships, and build robust predictive models that are invaluable in modern drug discovery. nih.gov For the class of fused thiazole derivatives, including those with the formula this compound, these methods can accelerate the identification of promising new drug candidates.
Statistical Approaches in SAR:
Multiple Linear Regression (MLR): This is a fundamental statistical method used to model the linear relationship between a set of independent variables (molecular descriptors) and a dependent variable (biological activity).
Partial Least Squares (PLS): PLS is particularly useful when the number of descriptors is large and there is multicollinearity among them. It is a cornerstone of many 2D and 3D-QSAR studies. nih.gov
Principal Component Analysis (PCA): PCA is often used for dimensionality reduction and to visualize the chemical space occupied by a set of compounds, helping to identify outliers and select a diverse training set for QSAR modeling. researchgate.net
Machine Learning Approaches in SAR:
Machine learning algorithms can capture complex, non-linear relationships that may be missed by traditional statistical methods.
Artificial Neural Networks (ANNs): ANNs, inspired by the structure of the human brain, are powerful tools for modeling complex relationships. They have been successfully applied to predict the biological activity of thiazole derivatives.
Support Vector Machines (SVMs): SVMs are effective for both classification (e.g., active vs. inactive) and regression (predicting a continuous activity value) problems in QSAR.
Random Forests (RF): An ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction. RF is known for its high accuracy and ability to handle high-dimensional data. researchgate.net
k-Nearest Neighbors (kNN): A non-parametric method that predicts the activity of a new compound based on the activities of its 'k' most similar neighbors in the dataset. researchgate.net
A study on alkaloids with anti-inflammatory activity demonstrated the utility of various machine learning classifiers, including Random Forests (RF), Adaptive Boosting (AdaBoost), and k-Nearest Neighbors (kNN), in building predictive QSAR models. researchgate.net Another study on bi-heterocyclic compounds with anti-inflammatory properties utilized kernel support vector machines (KSVM) for their recognition based on spectroscopic data. researchgate.net
The following table provides an overview of how different statistical and machine learning methods are applied in the context of SAR for compounds similar to this compound.
| Method | Type | Application in SAR | Example from Literature | Reference |
| Multiple Linear Regression (MLR) | Statistical | Building linear QSAR models to predict biological activity. | Predicting activity of thiazole derivatives against PIN1. | |
| Partial Least Squares (PLS) | Statistical | Handling large descriptor sets in 2D and 3D-QSAR. | CoMFA/CoMSIA studies of anti-inflammatory compounds. | nih.govsrce.hr |
| Artificial Neural Network (ANN) | Machine Learning | Modeling non-linear relationships for improved prediction accuracy. | QSAR study on thiazole derivatives as PIN1 inhibitors. | |
| Random Forest (RF) | Machine Learning | Classifying compounds as active or inactive; predicting potency. | Predicting anti-inflammatory activity of alkaloids. | researchgate.net |
| Support Vector Machine (SVM) | Machine Learning | Classification and regression tasks in QSAR. | Recognition of bi-heterocyclic anti-inflammatory compounds. | researchgate.net |
The integration of these computational tools into the drug discovery pipeline allows for a more rational and efficient exploration of the chemical space, ultimately accelerating the development of novel therapeutics based on the thiazole scaffold.
Theoretical and Computational Chemistry Approaches for C20h13n3o5s2
Quantum Chemical Calculations on C20H13N3O5S2
Quantum chemical calculations are powerful computational tools used to understand and predict the behavior of molecules at the electronic level. rsc.orgarxiv.org These methods, based on the principles of quantum mechanics, can provide detailed insights into the electronic structure, reactivity, and other properties of a molecule like this compound. nih.govnih.gov By solving the Schrödinger equation for a given molecular system, researchers can obtain valuable information about its stability and chemical behavior. arxiv.org Modern algorithms and increased computing power have made it possible to study complex systems with high accuracy. nih.gov
Electronic Structure Analysis and Reactivity Prediction
Electronic structure analysis involves examining the distribution of electrons within a molecule, which is fundamental to understanding its chemical properties. rsc.orgnih.gov For the compound this compound, which contains multiple functional groups including sulfonamide and thiophene (B33073) moieties, understanding its electronic structure is key to predicting its reactivity. Techniques such as Density Functional Theory (DFT) can be used to model the electronic structure and predict various properties. rsc.org
The analysis of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting the sites of electrophilic and nucleophilic attack. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally implies higher reactivity. For this compound, identifying these reactive sites is essential for understanding its potential as a synthetic intermediate or a biologically active agent.
Table 1: Hypothetical Quantum Chemical Descriptors for this compound
| Descriptor | Value | Significance |
| Total Energy | -2345.67 Hartree | Thermodynamic stability of the molecule |
| HOMO Energy | -6.5 eV | Electron-donating ability |
| LUMO Energy | -2.1 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Chemical reactivity and kinetic stability |
| Dipole Moment | 3.2 Debye | Polarity and intermolecular interactions |
This table is illustrative and presents typical data obtained from quantum chemical calculations. Actual values would require specific computational studies on this compound.
Conformational Analysis and Energy Landscape Mapping
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, that can be interconverted by rotation about single bonds. chemistrysteps.comscribd.com For a flexible molecule like this compound, which has several rotatable bonds, numerous conformations are possible. These different conformations can have different energy levels, and understanding their relative stabilities is crucial. libretexts.org
Energy landscape mapping provides a comprehensive view of the potential energy surface of a molecule, identifying stable conformations (energy minima) and the transition states that connect them. energyfrontier.usaps.org This "road map" helps in understanding the dynamic behavior of the molecule and identifying the most probable conformations under given conditions. energyfrontier.us For this compound, computational methods can generate an energy landscape to determine the preferred three-dimensional structure, which is essential for its interaction with biological targets. researchgate.net A study on the synthesis of a compound with this formula performed conformational analysis by generating conformations through a systematic search of all combinations of angles for the ligand.
Molecular Dynamics Simulations of this compound and its Biomacromolecular Complexes
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov This technique allows researchers to observe the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins, providing insights that are not accessible from static models. nih.gov
Ligand-Protein Docking and Binding Pose Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is crucial in drug discovery for predicting the binding mode of a potential drug molecule in the active site of a target protein. bonvinlab.org For this compound, which has been investigated for its anticancer potential, docking studies can elucidate how it might interact with key enzymes involved in cancer pathways, such as Cyclin-Dependent Kinases (CDKs).
The process involves generating a multitude of possible binding poses and then using a scoring function to rank them based on their predicted binding affinity. bonvinlab.org A study involving a series of synthesized compounds, including one with the formula this compound, utilized molecular docking to assess their inhibitory effect on the Cyclin-Dependent Kinase enzyme. The placement of the ligand was achieved by superimposing ligand atom triplets with triplets of points in the receptor's binding site. High-accuracy prediction of the binding pose is a significant challenge, and modern machine learning methods are being developed to improve performance. nih.govarxiv.org
Table 2: Illustrative Docking Results for this compound with a Target Protein
| Parameter | Value/Description |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Software | AutoDock Vina sdu.edu.cn |
| Predicted Binding Energy | -9.8 kcal/mol |
| Interacting Residues | LEU83, GLU81, ILE10, LYS33 |
| Type of Interactions | Hydrogen bonds, hydrophobic interactions |
This table is for illustrative purposes, based on the type of data generated in molecular docking studies as mentioned in the literature. The specific values are hypothetical.
Simulation of Dynamic Interactions with Biological Targets
Following docking, MD simulations can be used to simulate the dynamic behavior of the this compound-protein complex over a period of time. nih.gov These simulations provide a more realistic picture of the interaction by accounting for the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. nih.gov
MD simulations can reveal the stability of the predicted binding pose, the key interactions that are maintained over time, and any conformational changes that occur upon binding. nih.gov By analyzing the trajectory of the simulation, researchers can calculate binding free energies, which are a more accurate predictor of binding affinity than docking scores alone. nih.gov This information is critical for understanding the mechanism of action and for the rational design of more potent analogs of this compound.
Cheminformatics and Data-Driven Computational Approaches for this compound Research
Cheminformatics involves the use of computational and informational techniques to solve problems in chemistry. wikipedia.org For a compound like this compound, cheminformatics tools can be used to manage, analyze, and model its chemical data. This includes storing its structure in chemical databases, calculating various molecular descriptors, and predicting its properties using quantitative structure-activity relationship (QSAR) models. wikipedia.org
Data-driven approaches, which often employ machine learning, are becoming increasingly important in chemical research. nih.govarxiv.org These methods can learn from large datasets of chemical information to predict the properties and activities of new compounds. gacm.de For this compound, data-driven models could be trained on existing data for similar sulfonamide and thiophene-containing compounds to predict its biological activity, toxicity, or other relevant properties. nih.gov These computational methods can accelerate the research process by prioritizing compounds for synthesis and experimental testing. researchgate.net
Virtual Screening and Library Design of this compound Analogues
Virtual screening and library design are cornerstone computational techniques in modern drug discovery. nih.gov They allow for the rapid, cost-effective evaluation of large collections of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or nucleic acid. mdpi.com For a lead compound like an isomer of this compound, these methods are instrumental in exploring the chemical space around its core structure to design a library of new analogues with potentially improved activity.
The process begins with a known active compound or a computationally designed scaffold of this compound. A virtual library is then generated by systematically modifying this parent structure. This can involve substituting various functional groups, altering ring systems, or changing linker lengths to create thousands of derivative compounds. This "in silico" library of analogues can then be screened against a specific biological target. For instance, given that this compound derivatives have been explored for anticancer properties, a relevant target could be a protein crucial for cancer cell survival, such as a cyclin-dependent kinase (CDK) or the heat shock protein 90 (HSP90). nih.gov
Molecular docking is the primary tool used in virtual screening. chemrxiv.org Programs like AutoDock, Glide, and iDock are used to predict the conformation and binding affinity of each analogue within the active site of the target protein. nih.govfrontiersin.org The output is typically a "docking score," which estimates the binding free energy; a more negative score generally indicates a more favorable interaction. frontiersin.org This allows for the ranking of all compounds in the virtual library, prioritizing a smaller, more manageable number of promising candidates for actual chemical synthesis and in vitro testing. nih.gov
Table 1: Illustrative Virtual Screening Results for a Library of this compound Analogues
This interactive table provides a hypothetical example of virtual screening results for analogues based on a this compound scaffold targeting a protein kinase. The data illustrates how computational scores are used to rank compounds for further investigation.
| Compound ID | Modification on Scaffold | Docking Score (kcal/mol) | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Key Interacting Residue(s) |
| This compound-Parent | Core Structure | -7.8 | -45.2 | LYS-20, ASP-84 |
| Analogue-001 | R1 = -Cl | -8.5 | -52.1 | LYS-20, ASP-84, PHE-82 |
| Analogue-002 | R1 = -OH | -8.1 | -49.7 | LYS-20, ASP-84, GLU-81 |
| Analogue-003 | R2 = -CH3 | -7.9 | -46.5 | LYS-20, ASP-84 |
| Analogue-004 | R1 = -Cl, R2 = -CH3 | -8.7 | -55.3 | LYS-20, ASP-84, PHE-82 |
| Analogue-005 | R3 = 5-membered ring | -9.2 | -60.8 | LYS-20, ILE-18, VAL-26 |
Note: This data is hypothetical and for illustrative purposes only.
Development of Computational Tools for this compound Analysis
The analysis of this compound and its derivatives relies on a suite of specialized computational tools that go beyond initial screening. nih.govgithub.io These tools provide deeper insights into the compound's behavior at an atomic level. One such software package used in research that synthesized a this compound isomer is the Molecular Operating Environment (MOE), which integrates functionalities for molecular modeling, simulation, and drug design.
Quantitative Structure-Activity Relationship (QSAR) modeling is a critical computational method for refining lead compounds. dibru.ac.in QSAR attempts to find a statistically significant correlation between the physicochemical properties of a series of compounds and their biological activity. fip.org For this compound analogues, a QSAR model would be built using a "training set" of compounds for which the biological activity (e.g., inhibitory concentration, IC50) has been experimentally measured. nih.gov
Numerical representations of the molecules, known as molecular descriptors, are calculated for each analogue. These can include:
Electronic descriptors: Such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). fip.org
Steric descriptors: Like Molar Refractivity (MR), which relates to the volume of the molecule. fip.org
Hydrophobic descriptors: Such as the logarithm of the partition coefficient (LogP).
Topological descriptors: Which describe the connectivity of atoms in the molecule. nih.gov
Using statistical methods like multilinear regression (MLR), a mathematical equation is generated that links these descriptors to the observed activity. nih.gov A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, guiding the design of more potent compounds and reducing the need for extensive trial-and-error synthesis. fip.org
Molecular Dynamics (MD) simulations offer another layer of analysis. researchgate.net After a promising analogue of this compound is identified through docking, MD simulations can be run to observe the dynamic behavior of the compound within the protein's binding site over time. This technique provides information on the stability of the compound-protein complex, the flexibility of the ligand, and the persistence of key interactions like hydrogen bonds, which are crucial for stable binding. nih.govresearchgate.net
Table 2: Example of a Predictive QSAR Model for this compound Analogues
This table presents a hypothetical QSAR model developed for predicting the antimicrobial activity of this compound derivatives. It showcases the type of statistical data and descriptors that define such a model.
| Model Parameter | Value/Equation |
| QSAR Equation | pMIC = 0.45 * (LogP) - 0.95 * (ELUMO) - 0.02 * (MR) + 2.15 |
| Statistical Metrics | |
| Number of Compounds (n) | 25 |
| Correlation Coefficient (R) | 0.92 |
| Coefficient of Determination (R²) | 0.85 |
| Cross-validated R² (Q²) | 0.78 |
| Descriptors Used | |
| LogP | Logarithm of the octanol-water partition coefficient |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |
| MR | Molar Refractivity |
Note: This data is hypothetical and for illustrative purposes only. pMIC refers to the negative logarithm of the Minimum Inhibitory Concentration.
Advanced Spectroscopic and Structural Elucidation Techniques for C20h13n3o5s2
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds in solution. jchps.com It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms, particularly hydrogen (¹H) and carbon (¹³C).
Multidimensional NMR Experiments
While one-dimensional (1D) NMR spectra provide initial data on the types and numbers of protons and carbons, complex structures like that of C20H13N3O5S2 necessitate multidimensional experiments to resolve overlapping signals and establish definitive atomic connections. oxinst.comnih.gov
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It reveals the spin-spin coupling networks within the molecule, allowing for the tracing of molecular fragments.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning carbon resonances based on their more easily distinguished proton partners.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is key for assembling the molecular puzzle. It reveals correlations between protons and carbons that are separated by two or three bonds. By identifying these long-range connections, chemists can piece together the individual fragments identified by COSY and HSQC to build the complete carbon skeleton and determine the placement of functional groups and heteroatoms. oxinst.com
Illustrative Data: Hypothetical NMR Correlations for a Plausible this compound Isomer
To illustrate the process, consider a hypothetical isomer of this compound. The following table shows plausible data that could be obtained from 2D NMR experiments to connect different parts of the molecule.
| ¹H Chemical Shift (ppm) | Correlated ¹³C Chemical Shift (ppm) via HSQC (Direct) | Key Correlated ¹³C Chemical Shifts (ppm) via HMBC (2-3 Bonds Away) | Structural Inference |
| 8.1 (doublet) | 122.5 | 145.2 (Quaternary C), 130.8 (Quaternary C), 118.9 (CH) | A proton on an electron-deficient aromatic ring, likely adjacent to a heteroatom or nitro group. |
| 7.8 (doublet) | 128.4 | 150.1 (C=O), 135.6 (Quaternary C) | A proton on an aromatic ring coupled to another proton and near a carbonyl group. |
| 4.5 (singlet) | 55.3 | 165.4 (C=O) | Protons of a methylene (B1212753) group (CH2) adjacent to a nitrogen or oxygen and near a carbonyl, suggesting a fragment like -N-CH2-C=O. |
Dynamic NMR Studies of Molecular Rearrangements
Molecules are not static; they can undergo conformational changes, such as bond rotation or ring flipping. Dynamic NMR (DNMR) involves recording spectra at various temperatures to study these processes. For a molecule with the complexity of this compound, which could contain amide bonds or sterically hindered aromatic rings, restricted rotation can lead to the appearance of multiple signals for what seems to be a single type of proton or carbon at low temperatures. As the temperature increases, these signals may broaden and coalesce into a single, sharp peak as the rate of exchange increases. Analyzing this behavior provides valuable information on the energy barriers of these conformational changes and the molecule's flexibility.
Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis
Mass spectrometry is a vital technique that provides information on the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. mit.edunih.gov
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). This precision allows for the unambiguous determination of a compound's molecular formula. For this compound, HRMS can distinguish its exact mass from that of other molecules with the same nominal mass but different elemental compositions. nih.gov This confirmation is the foundational first step in any structural elucidation. mit.edu
Table: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | This compound |
| Calculated Exact Mass | 451.0273 |
| Hypothetical Measured Mass | 451.0271 |
| Mass Accuracy | < 1 ppm |
| Ionization Mode | Electrospray Ionization (ESI+) |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) provides insight into a molecule's connectivity by analyzing its fragmentation patterns. In an MS/MS experiment, the intact molecular ion (the "parent" ion) is selected and then broken apart into smaller "daughter" ions. The masses of these fragments provide clues about the molecule's substructures. dtic.mil For example, the loss of a specific mass, such as 46 Da, might indicate the cleavage of a nitro group (NO2). By systematically analyzing these fragmentation pathways, chemists can corroborate the structural features deduced from NMR spectroscopy. chemrxiv.org
Table: Illustrative MS/MS Fragmentation Data for this compound
| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Inferred Lost Fragment |
| 452.0346 [M+H]⁺ | 406.0421 | 46.0 | NO₂ |
| 452.0346 [M+H]⁺ | 320.0512 | 132.0 | SO₂ + C₆H₄ |
| 320.0512 | 276.0618 | 44.0 | CO₂ |
X-ray Crystallography and Single-Crystal Diffraction of this compound and its Complexes
While NMR and MS provide powerful evidence for structural connectivity, X-ray crystallography offers the ultimate, unambiguous confirmation of a molecule's three-dimensional structure in the solid state. nih.gov The technique requires growing a high-quality single crystal of the compound. This crystal is then bombarded with X-rays, and the way the X-rays are diffracted by the electron clouds of the atoms is measured.
The resulting diffraction pattern is mathematically transformed into a three-dimensional electron density map. From this map, the precise position of each atom in the crystal lattice can be determined, yielding exact bond lengths, bond angles, and torsional angles. This method also reveals intermolecular interactions, such as hydrogen bonding or pi-stacking, which govern how the molecules pack together in the solid state. For complex heterocyclic systems, X-ray crystallography is invaluable for confirming isomer configurations and stereochemistry that can be difficult to assign definitively by spectroscopy alone. researchgate.net
Table: Hypothetical Crystallographic Data for a this compound Crystal
| Parameter | Illustrative Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.2 Å, b = 15.5 Å, c = 12.1 Å, β = 98.5° |
| Volume | 1890.5 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | 1.58 g/cm³ |
| R-factor | 0.045 |
Determination of Solid-State Molecular Architecture
The determination of the precise three-dimensional arrangement of atoms in the solid state, typically achieved through single-crystal X-ray diffraction, is a cornerstone of modern chemical analysis. This technique provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties. At present, there are no published crystallographic data for any compound with the molecular formula this compound in prominent structural databases. The absence of such data means that the exact conformation and packing of the molecule in the crystalline state remain unconfirmed.
Co-crystallization with Biological Receptors for Interaction Mapping
Co-crystallization of a small molecule with a biological target, such as a protein or enzyme, is a powerful technique in drug discovery and molecular biology. It allows for the direct visualization of binding modes and key interactions, providing invaluable insights for structure-based drug design. A thorough search of the existing literature did not yield any studies on the co-crystallization of a this compound compound with any biological receptor. Such research would be pivotal in elucidating its potential pharmacological mechanisms.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the conformational landscape of a molecule. While some synthetic reports for compounds with the formula this compound mention the use of IR spectroscopy for basic characterization, a detailed analysis is not provided. Furthermore, there is a complete absence of publicly available Raman spectroscopy data for any such compound. A comprehensive vibrational analysis would involve the assignment of characteristic bands to specific molecular motions, which can offer insights into the molecule's symmetry and conformational flexibility.
A hypothetical table of expected IR and Raman active functional group vibrations for a compound like N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)-2-naphthamide is presented below. It is important to note that these are theoretical estimations and await experimental verification.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |
| N-H (amide) | Stretching | 3400-3200 | 3400-3200 |
| C-H (aromatic) | Stretching | 3100-3000 | 3100-3000 |
| C=O (amide) | Stretching | 1680-1630 | 1680-1630 |
| C=N (thiazole) | Stretching | 1650-1550 | 1650-1550 |
| NO₂ (nitro) | Asymmetric Stretch | 1550-1500 | 1550-1500 |
| NO₂ (nitro) | Symmetric Stretch | 1360-1320 | 1360-1320 |
| SO₂ (sulfonyl) | Asymmetric Stretch | 1350-1300 | 1350-1300 |
| SO₂ (sulfonyl) | Symmetric Stretch | 1160-1120 | 1160-1120 |
Advanced Chromatographic Separations Coupled with Spectroscopy (e.g., LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. In the context of the synthesis of this compound derivatives, LC-MS has been cited as a tool for confirming the molecular weight of the synthesized products. However, detailed studies focusing on the development and validation of specific LC-MS methods for the analysis of these compounds are not available. Such studies would typically include information on the chromatographic conditions (column, mobile phase, gradient), mass spectrometric parameters (ionization mode, fragmentation), and method performance characteristics (linearity, sensitivity, and selectivity). The development of robust analytical methods is essential for quality control and for any further pharmacokinetic or metabolic studies.
Exploration of C20h13n3o5s2 in Advanced Materials Science Research
Integration of C20H13N3O5S2 within Functional Materials Design
The multifaceted chemical nature of this compound allows for its integration into various functional materials, where it can impart specific optical, electronic, and structural properties. The anthraquinone (B42736) scaffold, in particular, is a well-known chromophore, and its derivatives are recognized for their applications in dyes, pigments, and photodynamic therapy. longdom.org
Role as a Structural Component in Novel Architectures
The rigid and planar structure of the anthraquinone core within this compound makes it an excellent candidate as a building block for creating novel supramolecular architectures and polymers. rsc.orgnih.govnih.gov The presence of multiple functional groups, including the triazole and thiazole (B1198619) rings, offers sites for non-covalent interactions such as hydrogen bonding, π-π stacking, and coordination with metal ions. researchgate.netresearchgate.netrsc.org These interactions are crucial for the self-assembly of molecules into well-defined, higher-order structures.
In the context of polymer science, this compound can be envisioned as a monomer or a cross-linking agent to be incorporated into polymer chains. This integration can enhance the thermal and mechanical properties of the resulting polymer composites. longdom.orgpccl.atmdpi.commdpi.com The inherent properties of the anthraquinone unit could also introduce photo-responsive or redox-active characteristics to the polymer matrix.
Table 1: Potential Supramolecular Interactions Involving this compound Moieties
| Interaction Type | Participating Moieties | Potential Application in Materials |
|---|---|---|
| Hydrogen Bonding | Triazole, Thiazole, Carbonyl, Hydrazone | Directing self-assembly, enhancing polymer chain interactions |
| π-π Stacking | Anthraquinone core, Aromatic rings | Formation of columnar liquid crystals, charge transport pathways |
Investigation of Optical or Electronic Properties within Material Systems
The optical and electronic properties of materials containing this compound are of significant interest due to the anthraquinone core. Anthraquinone derivatives are known to exhibit strong absorption in the UV-visible region, a property that can be tuned by modifying the substituents on the anthraquinone ring system. longdom.orgrsc.org This makes them suitable for applications such as colorimetric sensors and organic light-emitting diodes (OLEDs). longdom.orgaip.org
Computationally, the electronic properties of anthraquinone derivatives, including their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, can be predicted using density functional theory (DFT). aip.orgresearchgate.net These calculations are crucial for designing n-type organic semiconductors for applications in organic photovoltaics (OPV). aip.org The introduction of electron-withdrawing groups can lower the HOMO-LUMO gap, which is beneficial for electron injection in electronic devices. aip.org The presence of triazole and thiazole moieties in this compound, which are electron-rich heterocycles, would be expected to modulate these electronic properties. researchgate.netroyalsocietypublishing.orgajchem-a.com
Table 2: Predicted Electronic Properties of Anthraquinone Derivatives for Material Applications
| Property | Significance in Materials Science | Influencing Factors |
|---|---|---|
| HOMO-LUMO Gap | Determines electronic and optical properties, charge transfer | Substituents on the anthraquinone core, molecular planarity |
| Electron Affinity & Ionization Potential | Governs suitability as n-type or p-type semiconductor | Electron-withdrawing or -donating nature of functional groups |
Surface Chemistry and Interfacial Phenomena Involving this compound
The behavior of this compound at interfaces is critical for its application in thin films, sensors, and other surface-based technologies. The interplay of the different functional groups within the molecule dictates its adsorption, desorption, and self-assembly characteristics on various substrates.
Adsorption and Desorption Characteristics on Various Substrates
The adsorption of anthraquinone derivatives onto various surfaces, including metals and carbon-based materials, has been a subject of study. aip.orgacs.orgnih.gov For instance, anthraquinone-2-carboxylic acid has been shown to chemisorb on gold and silver surfaces through its carboxylate group. acs.org Similarly, the functional groups of this compound, such as the sulfonamide or other polar moieties, could facilitate its adsorption onto different substrates.
The adsorption process is often studied using techniques like cyclic voltammetry and surface-enhanced Raman scattering (SERS) to understand the orientation and interaction of the molecules with the surface. aip.orgacs.org The adsorption of anthraquinone derivatives on sp2 hybridized carbon surfaces, like those of multi-walled carbon nanotubes (MWCNTs), has been investigated for applications in electrochemical biosensing. rsc.org The rate and extent of adsorption can be influenced by factors such as the pH of the medium and the chemical structure of the adsorbate. nih.gov The study of adsorption isotherms, such as the Langmuir and Freundlich models, can provide insights into the nature of the adsorption process, whether it is monolayer or multilayer, and the strength of the interaction. nih.gov
Self-Assembly Processes and Supramolecular Chemistry
The ability of molecules to spontaneously organize into ordered structures is a cornerstone of bottom-up nanofabrication. The this compound molecule possesses several features that make it a prime candidate for self-assembly. The planar anthraquinone core can drive assembly through π-π stacking interactions, while the heterocyclic side chains can direct the organization through hydrogen bonding and other specific interactions. nih.govrsc.org
The self-assembly of functionalized anthraquinones on surfaces like silver has been shown to be a complex interplay of adsorbate-substrate interactions, adsorbate-adsorbate interactions, and steric hindrance. nih.govacs.orgresearchgate.net These interactions can lead to the formation of well-ordered two-dimensional patterns on the substrate. Furthermore, the triazole moiety is well-known in supramolecular chemistry for its ability to participate in a variety of non-covalent interactions, including hydrogen bonding, coordination, and ion-dipole interactions, making it a versatile building block for constructing complex supramolecular architectures. researchgate.netresearchgate.netrsc.orgrsc.org The combination of the anthraquinone, thiazole, and triazole components within this compound suggests a rich potential for forming intricate and functional self-assembled systems.
No Specific Environmental Data Found for this compound
Following a comprehensive search for the chemical compound with the molecular formula this compound, it has been determined that there is a significant lack of publicly available scientific literature and data pertaining to its specific environmental fate, degradation pathways, and ecotoxicological properties.
While the molecular formula this compound is associated with certain synthesized compounds in chemical literature, such as 5-(2-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)hydrazineylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione dmed.org.uasemanticscholar.orglpnu.ua, these mentions are typically confined to their synthesis and basic characterization. There is no evidence from the conducted searches to suggest that the environmental impact of this specific compound has been a subject of dedicated study.
General principles of environmental chemistry concerning the fate of complex organic molecules can be discussed, but without specific studies on this compound, any such discussion would be hypothetical and not meet the required standard of scientific accuracy for the requested article. Topics such as photodegradation, biotic and abiotic transformation, environmental transport, and bioaccumulation are highly compound-specific.
Photodegradation is influenced by a molecule's specific light-absorbing properties (chromophores) and its reactivity to light-induced reactions, which are unknown for this compound in an environmental context. mdpi.commdpi.comnih.govrsc.orgnih.gov
Biotic and abiotic transformations in soil and water are dependent on the compound's structure, which dictates its susceptibility to microbial enzymes and chemical reactions like hydrolysis. mdpi.comnih.govnih.govresearchgate.net No studies on the biodegradation or hydrolysis of this compound were found.
Environmental transport and distribution , including atmospheric transport, leaching, and runoff, are governed by physical-chemical properties like vapor pressure, water solubility, and soil adsorption coefficient (Koc). d-nb.inforesearchgate.netnoaa.govnih.govunscear.org This data is not available for this compound.
Bioaccumulation potential is related to a compound's lipophilicity (log Kow) and its resistance to metabolic degradation in organisms. nih.govepa.govresearchgate.netmdpi.comsustainability-directory.com Without experimental or estimated values for these parameters, the bioaccumulation potential of this compound cannot be assessed.
Given the absence of specific research on the environmental fate and academic environmental chemistry of this compound, it is not possible to generate the detailed and scientifically accurate article as requested in the provided outline. The available information is insufficient to populate the specified sections and subsections with factual and specific data.
Environmental Fate and Academic Environmental Chemistry of C20h13n3o5s2
Bioaccumulation Potential in Non-Target Environmental Organisms (Excluding Ecotoxicity)
Uptake and Internal Distribution Mechanisms
The uptake and distribution of a chemical in the environment are governed by its physical and chemical properties, such as water solubility, and its interactions with environmental matrices like soil, water, and biota.
Expected Uptake and Distribution in Environmental Systems
Given the presence of sulfonate (-SO3H) groups in many related structures, compounds with the formula C20H13N3O5S2 are expected to be water-soluble. core.ac.ukresearchgate.net This high water solubility facilitates their transport within aquatic systems, but also influences their interaction with soil and living organisms.
Adsorption to Soil and Sediment: Anthraquinone (B42736) derivatives, one of the potential structures for this compound, have a tendency to adsorb onto suspended solids and sediment in water. nih.gov The distribution of the compound between the water column and sediment would therefore be a key factor in its environmental compartmentalization.
Microbial Uptake: The initial step in the biodegradation of many sulfonated aromatic compounds is their transport into microbial cells. For some bacteria, this process is mediated by inducible transport systems, such as proton symport mechanisms, which are activated in the presence of the compound. d-nb.info It is plausible that specialized bacteria in contaminated environments could develop uptake mechanisms for this compound.
Phytoremediation and Plant Uptake: Studies have shown that some plants, notably rhubarb (Rheum palmatum), can accumulate and transform sulfonated aromatic compounds, including sulfonated anthraquinones. researchgate.net This suggests a potential for uptake by certain plant species if the compound were released into the environment, a process known as phytoremediation. core.ac.uk Thienopyrimidine derivatives have also been investigated as potential plant growth regulators, indicating they can interact with and be taken up by plants. researchgate.net
The table below summarizes the inferred uptake and distribution mechanisms based on related chemical classes.
| Mechanism | Interacting Environmental Compartment | Relevant Chemical Class | Expected Behavior for this compound |
| Adsorption | Soil, Sediment, Suspended Solids | Anthraquinones | Likely to bind to organic matter in soil and sediment, reducing mobility in water. nih.gov |
| Microbial Uptake | Water, Soil | Sulfonated Aromatics | Potential for uptake by adapted microorganisms, which is a prerequisite for biodegradation. d-nb.info |
| Plant Uptake | Soil, Water | Sulfonated Anthraquinones, Thienopyrimidines | May be taken up by the roots of certain plants and distributed within their tissues. researchgate.netresearchgate.net |
Environmental Persistence and Residence Times
Environmental persistence refers to the length of time a chemical remains in a particular environment before being broken down by chemical or biological processes. nih.gov Residence time is the average duration that a substance spends within a specific environmental compartment (e.g., the atmosphere, a body of water). wikipedia.orgglobe.govbritannica.com
Inferred Persistence and Degradation Pathways
No experimental data exists for the persistence or residence time of this compound. However, analysis of its potential structural components suggests it would likely be a persistent molecule.
Biodegradation: Sulfonated aromatic compounds are known to be resistant to biodegradation. researchgate.net While some bacteria can degrade them, the process is often slow and requires specific microbial populations that may only be present in environments with a history of contamination. researchgate.netd-nb.info The C-S bond in aromatic sulfonates is highly stable, hindering microbial degradation under both aerobic and anaerobic conditions. researchgate.net Azo dyes, a related class of sulfonated aromatics, are also known to persist in aerobic environments. researchgate.net
Photodegradation: Photolysis, or degradation by sunlight, is a significant removal pathway for some anthraquinone derivatives in water. nih.gov The atmospheric half-life of anthraquinone vapor via reaction with hydroxyl radicals is estimated to be 11 days, though its degradation can be accelerated by ozone in the presence of sunlight. nih.gov However, the actual impact of photolysis on a complex molecule like this compound would depend on its specific structure and how readily it absorbs light. For some anthraquinone derivatives, light exposure can actually increase their toxicity to aquatic organisms like Daphnia magna. researchgate.net
Expected Residence Time
The table below outlines the expected persistence characteristics.
| Degradation Pathway | Environmental Medium | Relevant Chemical Class | Inferred Persistence of this compound |
| Biodegradation | Water, Soil | Sulfonated Aromatics | Likely to be highly persistent due to the stable C-S bond; degradation would be slow and require specialized microbes. researchgate.net |
| Photodegradation | Water, Atmosphere | Anthraquinones | Potentially susceptible to degradation by sunlight, but this is highly structure-dependent and could also increase toxicity. nih.govresearchgate.net |
Future Research Directions and Unexplored Avenues for C20h13n3o5s2
Advanced Synthesis Strategies for Complex C20H13N3O5S2 Architectures
The construction of complex molecular architectures is a cornerstone of modern chemical synthesis, enabling the exploration of novel structure-activity relationships. researchgate.net For this compound, future synthetic research should focus on methods that allow for the precise and efficient assembly of intricate derivatives.
Key Strategies:
Multi-component Reactions (MCRs): MCRs offer a powerful, atom-economical approach to generate molecular diversity from simple starting materials in a single step. mdpi.comnih.gov The development of novel MCRs tailored to the this compound backbone could rapidly produce a library of analogues with varied substituents. This approach is not only time- and cost-effective but also aligns with the principles of green chemistry. mdpi.com
Domino and Cascade Reactions: These reactions, where a series of intramolecular transformations are triggered by a single event, can be employed to build complex fused heterocyclic systems onto the existing this compound core. researchgate.net
Green Synthesis Methodologies: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasonic irradiation should be prioritized. bepls.commdpi.com For instance, chitosan-based hydrogels have been used as recyclable biocatalysts in the synthesis of other thiazole (B1198619) derivatives. mdpi.com
Diversity-Oriented Synthesis: This strategy aims to create a wide range of structurally diverse molecules. researchgate.net Applying this to this compound would involve the synthesis of derivatives with significant variations in their stereochemistry and functional group presentation, which is crucial for probing a wide range of biological targets. researchgate.net
| Synthesis Strategy | Potential Advantages for this compound |
| Multi-component Reactions (MCRs) | High efficiency, atom economy, rapid generation of diverse analogues. mdpi.comnih.gov |
| Domino/Cascade Reactions | Construction of complex, fused ring systems in a single operation. researchgate.net |
| Green Synthesis | Reduced environmental impact, potential for catalyst recycling. bepls.commdpi.com |
| Diversity-Oriented Synthesis | Exploration of broad chemical space to identify novel bioactivities. researchgate.net |
Integration of this compound into Multi-Component Systems for Synergistic Research Outcomes
The combination of multiple bioactive components can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. researchgate.net Investigating the integration of this compound into such systems is a promising avenue for enhancing its potential applications.
Areas for Exploration:
Hybrid Molecules: this compound can be chemically linked to other pharmacophores to create hybrid molecules with dual or enhanced activity. acs.org For example, hybridization of thiazole scaffolds with other heterocyclic rings has been shown to produce potent anticancer agents. researchgate.net
Combination Therapy: In a pharmacological context, this compound could be evaluated in combination with existing drugs. Thiazole derivatives have shown synergistic effects with conventional antibiotics and anticancer agents, potentially overcoming drug resistance. researchgate.netacs.org
Functional Materials: In materials science, integrating this compound into polymer or nanoparticle systems could lead to materials with novel electronic, optical, or sensing properties.
| Integration Approach | Potential Synergistic Outcome |
| Hybrid Molecules | Enhanced potency, dual-targeting, novel mechanisms of action. acs.orgresearchgate.net |
| Combination Therapy | Overcoming drug resistance, reduced side effects, enhanced efficacy. researchgate.netacs.org |
| Functional Materials | Novel optical, electronic, or sensing capabilities. |
Application of Artificial Intelligence and Machine Learning for Predictive Research on this compound
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and activities. scielo.brresearchgate.net
Potential Applications:
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can be used to build QSAR models that predict the biological activity of this compound derivatives based on their structural features. researchgate.netnih.gov This can guide the synthesis of more potent and selective compounds while reducing the need for extensive experimental screening. nih.gov
De Novo Design: Generative AI models can design novel this compound analogues with desired properties. researchgate.netresearchgate.net These models can explore a vast chemical space to propose new structures that are likely to be active. researchgate.net
Prediction of Physicochemical and Pharmacokinetic Properties: AI can predict properties such as solubility, stability, and bioavailability for this compound derivatives, helping to optimize them for specific applications. acs.org
Reaction Prediction: AI tools can assist in planning the synthesis of complex this compound architectures by predicting reaction outcomes and suggesting optimal reaction conditions. drugtargetreview.com
| AI/ML Application | Predicted Outcome for this compound Research |
| QSAR Modeling | Prioritization of synthetic targets with high predicted bioactivity. researchgate.netnih.gov |
| De Novo Design | Generation of novel, patentable this compound analogues with optimized properties. researchgate.netresearchgate.net |
| Property Prediction | Early identification of candidates with favorable drug-like properties. acs.org |
| Reaction Prediction | Acceleration of synthetic route development. drugtargetreview.com |
Discovery of Novel Mechanistic Paradigms for this compound Interactions
Understanding how a molecule interacts at the molecular level is crucial for its rational design and application. For this compound, future research should aim to elucidate its mechanism of action in various biological and chemical systems.
Research Approaches:
Target Identification: Identifying the specific biomolecular targets of this compound is a primary goal. Thiazole derivatives are known to interact with a wide range of targets, including enzymes like kinases and topoisomerases, as well as proteins involved in apoptosis. researchgate.net
Molecular Docking and Dynamics Simulations: Computational techniques can be used to model the interaction of this compound with potential biological targets, providing insights into its binding mode and affinity. mdpi.com
Structural Biology: X-ray crystallography and NMR spectroscopy can provide detailed atomic-level information about the interaction between this compound and its targets.
Mechanistic Studies: Investigating the downstream cellular effects of this compound can help to unravel its mechanism of action. This could involve studying its impact on cell cycle progression, apoptosis, or specific signaling pathways. mdpi.com
| Mechanistic Investigation | Potential Insights |
| Target Identification | Discovery of novel therapeutic targets and pathways. researchgate.net |
| Molecular Modeling | Rationalization of structure-activity relationships and guide for optimization. mdpi.com |
| Structural Biology | Precise understanding of binding interactions at the atomic level. |
| Cellular and Pathway Analysis | Elucidation of the biological consequences of target engagement. mdpi.com |
Exploration of this compound in Emerging Fields of Chemical Science
The unique structural and electronic properties of thiazole-containing compounds make them attractive for applications beyond traditional medicinal chemistry.
Emerging Fields of Interest:
Materials Science: Thiazole derivatives are being explored for their use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and conductive polymers due to their favorable electronic and optical properties. numberanalytics.com this compound could be investigated for similar applications, potentially as a component of novel functional materials.
Chemical Sensors: The thiazole moiety can act as a recognition element for specific ions or molecules. acs.org Thiazole orange, for example, is a well-known fluorescent dye used in the detection of biomolecules. nih.govmdpi.com this compound could be developed into a chemosensor for the detection of environmentally or biologically important analytes. acs.org
Chemical Biology: As a molecular probe, this compound could be used to study biological processes. Its interactions with specific cellular components could be harnessed to visualize or modulate their function.
| Emerging Field | Potential Application of this compound |
| Materials Science | Component in organic electronic devices (OLEDs, OPVs). numberanalytics.com |
| Chemical Sensors | Fluorescent or colorimetric probe for detecting ions or biomolecules. acs.orgnih.gov |
| Chemical Biology | Molecular tool to investigate and manipulate biological systems. |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
